molecular formula C6H4ClFIN B115175 2-Chloro-3-fluoro-5-iodo-4-methylpyridine CAS No. 153035-01-9

2-Chloro-3-fluoro-5-iodo-4-methylpyridine

Cat. No.: B115175
CAS No.: 153035-01-9
M. Wt: 271.46 g/mol
InChI Key: VTFZEJNYBOMMQP-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-5-iodo-4-methylpyridine is a heterocyclic organic compound with the molecular formula C6H4ClFIN. It is a derivative of pyridine, characterized by the presence of chlorine, fluorine, iodine, and a methyl group attached to the pyridine ring.

Scientific Research Applications

2-Chloro-3-fluoro-5-iodo-4-methylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Safety and Hazards

The safety information for 2-Chloro-3-fluoro-5-iodo-4-methylpyridine indicates that it has the following hazard statements: H302, H315, H320, H335 . This means it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements are P264, P270, P301+P312, P330 , which include washing hands and skin thoroughly after handling, not eating, drinking or smoking when using this product, and rinsing mouth if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-5-iodo-4-methylpyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the halogenation of 4-methylpyridine, followed by selective substitution reactions to introduce the chlorine, fluorine, and iodine atoms at specific positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the halogenation and substitution reactions. The final product is usually purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-5-iodo-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-5-iodo-4-methylpyridine and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-iodo-5-methylpyridine
  • 2-Chloro-3-fluoro-5-iodopyridine
  • 2-Chloro-3-fluoro-4-methylpyridine

Uniqueness

2-Chloro-3-fluoro-5-iodo-4-methylpyridine is unique due to the specific combination of halogen atoms and a methyl group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Compared to similar compounds, it may offer enhanced reactivity or selectivity in certain chemical reactions .

Properties

IUPAC Name

2-chloro-3-fluoro-5-iodo-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFIN/c1-3-4(9)2-10-6(7)5(3)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFZEJNYBOMMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1I)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437617
Record name 2-chloro-3-fluoro-5-iodo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153035-01-9
Record name 2-chloro-3-fluoro-5-iodo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.0 M of lithium diisopropylamide in tetrahydrofuran (5.5 mL) in tetrahydrofuran (20 mL, 200 mmol) at −78° C. was slowly added 2-chloro-3-fluoro-4-iodopyridine (2.589 g, 10.06 mmol) as a solution in tetrahydrofuran (8 mL). The reaction mixture was then stirred at −78° C. for 4 hours. Methyl iodide (0.70 mL, 11 mmol) was then added. After an additional 1 hour, the reaction was then quenched with saturated aqueous NH4Cl and warmed to room temp. The reaction mixture was poured into ethyl acetate and washed sequentially with water and brine, dried over MgSO4, filtered, and evaporated in vacuo. The crude product was purified via flash chromatography on silica gel (80 g silica, solvent gradient: 0-30% ethyl acetate in heptanes) to yield 2.212 g (57%) of 2-chloro-3-fluoro-5-iodo-4-methylpyridine. LCMS (ESI): M+H=272.0; 1H NMR (500 MHz, CDCl3) δ 8.46 (s, 1H), 2.44 (d, J=1.2 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.589 g
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Quantity
5.5 mL
Type
solvent
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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